N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(1H-Indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 3, an isopropyl group at position 6, and an indole-4-yl carboxamide moiety at position 4.
Properties
Molecular Formula |
C20H21N5O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H21N5O/c1-11(2)17-10-14(18-12(3)24-25(4)19(18)22-17)20(26)23-16-7-5-6-15-13(16)8-9-21-15/h5-11,21H,1-4H3,(H,23,26) |
InChI Key |
ZDQAQVQPZASPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=CC4=C3C=CN4)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazolo[3,4-b]Pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation or cross-dehydrogenative coupling (CDC) reactions.
Cyclocondensation of Aminopyrazoles
Aminopyrazole derivatives serve as precursors for constructing the fused pyridine ring. For example:
-
Reaction : 5-Amino-1,3-dimethylpyrazole reacts with diethyl malonate under basic conditions (e.g., sodium ethoxide) to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
-
Substitution : Selective substitution at position 6 with isopropyl groups is achieved using isopropylmagnesium bromide in tetrahydrofuran (THF).
Key Data :
One-Step Indole Ring Opening
An efficient one-step method utilizes indole-3-carboxaldehyde and aminopyrazoles:
-
Reaction : Indole-3-carboxaldehyde reacts with 5-amino-1,3-dimethylpyrazole in acetic acid at 80°C, inducing indole ring opening and pyrazolo[3,4-b]pyridine formation.
-
Advantages : High regioselectivity, minimal byproducts, and short reaction time (2–4 h).
Optimization Parameters :
-
Temperature: 70–90°C
-
Solvent: Acetic acid or DMF
-
Catalyst: None required
Methylation at Position 1 and 3
-
Reagents : Methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
-
Conditions : 60°C for 12 h, yielding 1,3-dimethyl-6-isopropylpyrazolo[3,4-b]pyridine.
Carboxamide Formation
-
Activation : The carboxylic acid intermediate (generated via hydrolysis of ester groups) is activated using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
-
Coupling : Reaction with 1H-indol-4-amine in dichloromethane (DCM) at room temperature for 6 h.
Yield : 68–72% after purification by silica gel chromatography.
Buchwald-Hartwig Amination
Direct Amide Coupling
-
Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and N,N-diisopropylethylamine (DIPEA).
Reaction Optimization and Scalability
Solvent and Temperature Effects
Catalytic Systems
| Reaction Step | Catalyst | Efficiency Improvement |
|---|---|---|
| Cyclocondensation | CuBr (0.1 eq.) | 15% yield increase |
| Amide coupling | HOBt/EDCI | 20% reduction in byproducts |
Industrial-Scale Production
-
Continuous Flow Reactors : Reduce reaction time from 12 h to 2 h for cyclization steps.
-
Purification : Simulated moving bed (SMB) chromatography achieves >99% purity.
Analytical Validation of Synthetic Routes
Structural Confirmation
Purity Assessment
-
HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
-
XRD : Single-crystal analysis confirms regioselectivity in cyclization steps.
Comparison of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| One-step indole opening | Short reaction time | Limited substrate scope | 60–75% |
| Multi-step cyclization | High regioselectivity | Requires harsh conditions | 50–70% |
| Buchwald-Hartwig | Broad applicability | Costly catalysts | 70–85% |
Scientific Research Applications
N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The indole moiety in the target compound () contrasts with phenyl () or methoxyphenyl () groups in analogs, influencing solubility and target binding. Indole-containing derivatives may exhibit enhanced interactions with aromatic residues in enzyme active sites .
- Methyl/Isopropyl Substitutions : The 1,3-dimethyl and 6-isopropyl groups in the target compound likely enhance metabolic stability compared to analogs with fewer alkyl groups (e.g., ’s 1,3,6-trimethyl variant) .
Pharmacological and Industrial Relevance
- Kinase Inhibition: Structural similarity to pyrazolo[3,4-d]pyrimidines (), known for kinase inhibitory activity, implies possible utility in targeting ATP-binding pockets .
- Industrial Availability : The target compound is listed among specialty chemicals (), indicating commercial interest in its therapeutic or material science applications .
Biological Activity
N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various cancer pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20N4O
- Molecular Weight : 296.37 g/mol
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a variety of biological activities primarily through the inhibition of specific kinases involved in cell signaling pathways. Notably, this compound has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer progression.
Inhibition of TBK1
In a study by Zhang et al. (2022), derivatives of pyrazolo[3,4-b]pyridine were screened for their ability to inhibit TBK1. The compound demonstrated an IC50 value of approximately 0.2 nM against TBK1, indicating high potency. This inhibition was linked to reduced expression of downstream interferon signaling pathways in THP-1 and RAW264.7 cell lines, suggesting its potential utility in treating inflammatory diseases and cancers associated with aberrant TBK1 activity .
Anticancer Activity
The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A172 | 0.5 | Apoptosis induction |
| U87MG | 0.8 | Cell cycle arrest |
| A375 | 0.7 | Inhibition of proliferation |
| Panc0504 | 0.9 | Induction of autophagy |
These results indicate that the compound not only inhibits cell growth but also induces apoptosis and autophagy in tumor cells .
Case Studies and Research Findings
Several studies have explored the anticancer properties and mechanisms of action for this class of compounds:
- Zhang et al. (2022) : This study highlighted the structure–activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives, emphasizing how modifications at specific positions can enhance potency against TBK1 and improve selectivity towards cancer cells .
- Fan et al. (2022) : Investigated the cytotoxic effects on A549 lung cancer cells, revealing that modifications to the pyrazolo structure could lead to enhanced autophagic activity without triggering apoptosis .
- Xia et al. (2022) : Focused on the synthesis and evaluation of new derivatives showing significant antitumor activity with IC50 values ranging from 26 µM to 49.85 µM across various cancer cell lines .
Q & A
Basic Question: What are the recommended synthetic pathways for N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
Methodological Answer:
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step protocols. Key steps include:
- Regioselective cyclization of substituted pyrazole precursors with appropriate pyridine intermediates under controlled temperature (e.g., reflux in xylene or DMF) to form the pyrazolo[3,4-b]pyridine core .
- Amide coupling between the carboxylic acid group of the pyrazolo[3,4-b]pyridine intermediate and the indole amine using coupling agents like EDCI/HOBt or carbodiimides .
- Optimization of reaction conditions (e.g., pH, solvent polarity, and catalyst selection) to enhance yields and purity. For example, highlights the importance of regioselectivity control during cyclization to avoid byproducts .
Advanced Question: How can researchers resolve contradictions in NMR spectral data for structural validation of this compound?
Methodological Answer:
Discrepancies in NMR data (e.g., unexpected splitting or peak shifts) may arise from:
- Dynamic effects (e.g., rotational barriers in amide bonds) or solvent-dependent conformational changes. Use variable-temperature NMR to assess rotational isomerism .
- Impurity interference : Employ hyphenated techniques like LC-NMR or 2D NMR (e.g., HSQC, HMBC) to isolate and assign signals unambiguously .
- Crystallographic validation : Cross-reference NMR assignments with X-ray crystallography data using programs like SHELXL for absolute stereochemical confirmation .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula and isotopic patterns .
- 1H/13C NMR for functional group analysis and regiochemistry validation. For example, the indole NH proton typically appears as a broad singlet near δ 10-12 ppm .
- HPLC-PDA/UV to assess purity (>95% recommended for pharmacological studies) .
Advanced Question: How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies require systematic modifications to the core structure:
- Substituent variation : Synthesize analogs with altered substituents on the indole (e.g., halogenation) or pyrazole rings (e.g., alkyl vs. aryl groups) to assess steric/electronic effects .
- Biological assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity. For pyrazolo[3,4-b]pyridines, kinase inhibition assays are common .
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions and guide rational design .
Advanced Question: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
Crystallization hurdles (e.g., poor crystal growth) can be addressed by:
- Solvent screening : Test polar/non-polar solvent mixtures (e.g., DMF/water, ethanol/hexane) to identify optimal conditions .
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize lattice packing .
- SHELX refinement : Use SHELXL for high-resolution data refinement, particularly for handling twinning or disorder in the crystal lattice .
Basic Question: How is the solubility profile of this compound determined, and why is it critical for pharmacological studies?
Methodological Answer:
- Experimental determination : Perform shake-flask solubility tests in PBS, DMSO, and simulated gastric fluid. Quantify via UV-Vis spectroscopy or HPLC .
- Impact on bioactivity : Poor aqueous solubility can limit bioavailability. Strategies include salt formation (e.g., HCl salts) or nanoformulation .
Advanced Question: How can researchers reconcile conflicting biological activity data across different assay platforms?
Methodological Answer:
Contradictions may stem from:
- Assay conditions (e.g., pH, serum proteins): Standardize protocols (e.g., ATP levels in kinase assays) and include positive controls .
- Off-target effects : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .
- Data normalization : Apply statistical tools (e.g., Z’-factor analysis) to assess assay robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
